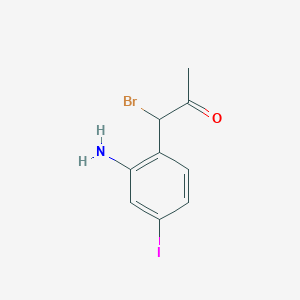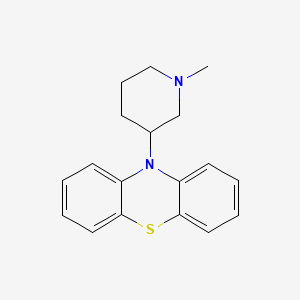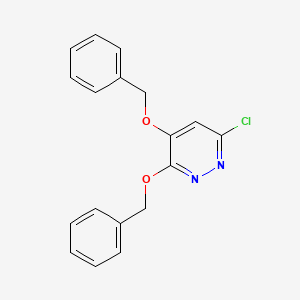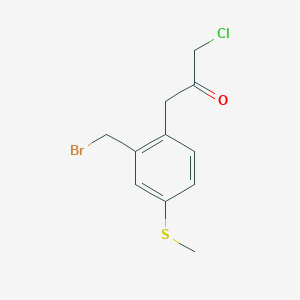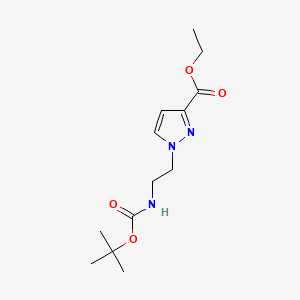
ethyl 1-(2-((tert-butoxycarbonyl)amino)ethyl)-1H-pyrazole-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1-(2-((tert-butoxycarbonyl)amino)ethyl)-1H-pyrazole-3-carboxylate is a chemical compound that features a pyrazole ring substituted with an ethyl ester and a tert-butoxycarbonyl-protected amino group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(2-((tert-butoxycarbonyl)amino)ethyl)-1H-pyrazole-3-carboxylate typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.
Introduction of the ethyl ester group: The pyrazole intermediate is then esterified using ethyl chloroformate in the presence of a base such as triethylamine.
Protection of the amino group: The amino group is protected using tert-butoxycarbonyl chloride (BOC-Cl) in the presence of a base like sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Flow microreactor systems can be employed to enhance efficiency and sustainability .
化学反応の分析
Types of Reactions
Ethyl 1-(2-((tert-butoxycarbonyl)amino)ethyl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Deprotection: The tert-butoxycarbonyl group can be removed under acidic conditions, such as with trifluoroacetic acid in dichloromethane.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous sodium hydroxide or hydrochloric acid.
Deprotection: Trifluoroacetic acid or hydrochloric acid in methanol.
Substitution: Various electrophiles can be used, depending on the desired substitution product.
Major Products
Hydrolysis: Produces the corresponding carboxylic acid.
Deprotection: Yields the free amine.
Substitution: Produces substituted pyrazole derivatives.
科学的研究の応用
Ethyl 1-(2-((tert-butoxycarbonyl)amino)ethyl)-1H-pyrazole-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: Serves as a building block for the synthesis of more complex molecules.
Biological Studies: Employed in the study of enzyme inhibitors and receptor ligands.
作用機序
The mechanism of action of ethyl 1-(2-((tert-butoxycarbonyl)amino)ethyl)-1H-pyrazole-3-carboxylate depends on its specific application. In medicinal chemistry, it may act as a prodrug, where the tert-butoxycarbonyl group is removed in vivo to release the active amine. The pyrazole ring can interact with various biological targets, including enzymes and receptors, through hydrogen bonding and hydrophobic interactions .
類似化合物との比較
Similar Compounds
tert-Butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate: Similar in having a tert-butoxycarbonyl-protected amino group and an ester group.
tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate: Another compound with a tert-butoxycarbonyl-protected amino group.
Uniqueness
Ethyl 1-(2-((tert-butoxycarbonyl)amino)ethyl)-1H-pyrazole-3-carboxylate is unique due to its pyrazole ring structure, which imparts specific chemical properties and reactivity. The combination of the pyrazole ring with the tert-butoxycarbonyl-protected amino group and ethyl ester makes it a versatile intermediate in organic synthesis and medicinal chemistry.
特性
分子式 |
C13H21N3O4 |
|---|---|
分子量 |
283.32 g/mol |
IUPAC名 |
ethyl 1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]pyrazole-3-carboxylate |
InChI |
InChI=1S/C13H21N3O4/c1-5-19-11(17)10-6-8-16(15-10)9-7-14-12(18)20-13(2,3)4/h6,8H,5,7,9H2,1-4H3,(H,14,18) |
InChIキー |
YZKUJDDCSMQEKD-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=NN(C=C1)CCNC(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


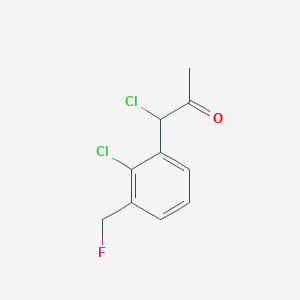

![[(2R,3S,4S)-4-hydroxy-2-(hydroxymethyl)thiolan-3-yl] 4-methylbenzenesulfonate](/img/structure/B14058833.png)
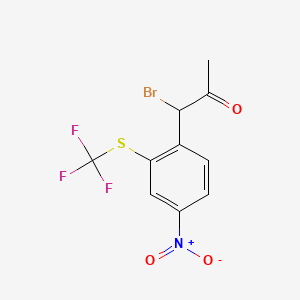
![(3aR,4S,9bS)-ethyl 8-bromo-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylate](/img/structure/B14058852.png)
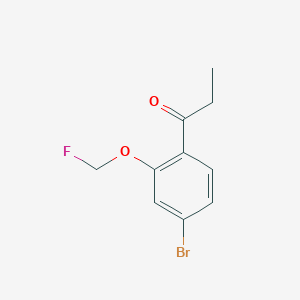
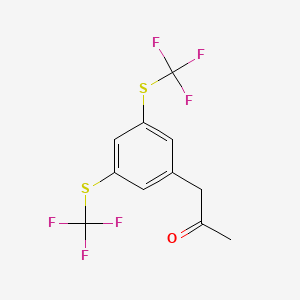
![Bis[(aziridin-1-yl)]phosphinothioic chloride](/img/structure/B14058878.png)
